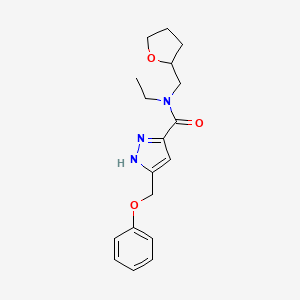

![molecular formula C13H18N4O3 B5293315 N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine](/img/structure/B5293315.png)

N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazolo[5,4-d]pyrimidine derivatives are a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. They are characterized by a fused heterocyclic structure that incorporates elements of both oxazole and pyrimidine rings.

Synthesis Analysis

The synthesis of oxazolo[5,4-d]pyrimidine derivatives often involves cyclization reactions of precursors containing both oxazole and pyrimidine moieties. For example, ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) can be used to synthesize various oxazolo[5,4-d]pyrimidine derivatives through reactions with amino-heterocycles, leading to compounds with potential tetrazole derivatives (H. Kanno et al., 1991).

Molecular Structure Analysis

The molecular structure of oxazolo[5,4-d]pyrimidine derivatives is determined using techniques such as X-ray crystallography. These compounds typically exhibit strong intermolecular interactions, including hydrogen bonding and π-π stacking, contributing to their stability and reactivity (H. Repich et al., 2017).

Chemical Reactions and Properties

Oxazolo[5,4-d]pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, that modify their chemical properties and enhance their biological activity. These reactions often involve the interaction with different functional groups leading to the synthesis of novel compounds with potential biological applications (Mingzhang Gao et al., 2017).

未来方向

The future directions for research on “N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine” and related compounds could involve further exploration of their synthesis methods, investigation of their mechanisms of action, and evaluation of their potential applications in various fields, such as medicinal chemistry and drug discovery .

作用机制

Target of Action

MLS000088608, also known as CCG-23010, is a small-molecule inhibitor of the RhoA transcriptional signaling pathway . The primary target of this compound is the RhoA pathway, specifically the Rho-associated coiled-coil–containing protein kinase-2 (ROCK2) and the myocardin-related transcription factor (MRTF) .

Mode of Action

CCG-23010 acts by inhibiting the RhoA/ROCK2 pathway, which plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation . It blocks serum response element (SRE)-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . The compound also binds specifically to the nuclear localization signal (NLS) of MRTF-A/B, preventing their interaction with importin α/β1, thereby inhibiting the nuclear import of MRTF-A/B .

Biochemical Pathways

The RhoA/ROCK2 pathway is a key regulator of actin cytoskeleton organization. By inhibiting this pathway, CCG-23010 affects the dynamics of actin polymerization and cell motility . This leads to changes in cell morphology and migration, which can impact various biological processes, including tissue development, wound healing, and cancer metastasis .

Result of Action

By inhibiting the RhoA/ROCK2 pathway, CCG-23010 can potentially suppress the growth of RhoC-overexpressing melanoma lines and inhibit Rho-dependent invasion by cancer cells . It has also been shown to stimulate apoptosis selectively in metastasis-prone, RhoC-overexpressing melanoma cell lines .

属性

IUPAC Name |

2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-6(2)5-9(13(18)19)17-11-10-12(15-7(3)14-11)20-8(4)16-10/h6,9H,5H2,1-4H3,(H,18,19)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABYFRXECDYIIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5293235.png)

![N-ethyl-3-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5293236.png)

![5-(3-ethoxy-4-methoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5293240.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5293257.png)

![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)

![4-{3-[cyclohexyl(methyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5293267.png)

![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)

![methyl 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5293295.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)